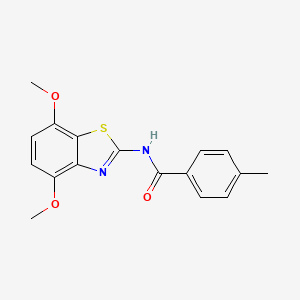

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide

Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide is a benzamide derivative featuring a 4,7-dimethoxy-substituted benzothiazole moiety linked to a 4-methylbenzamide group. Benzothiazoles are heterocyclic compounds known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-10-4-6-11(7-5-10)16(20)19-17-18-14-12(21-2)8-9-13(22-3)15(14)23-17/h4-9H,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWIWCUFEICCBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired benzothiazole derivative.

Industrial Production Methods

In an industrial setting, the production of benzothiazole derivatives can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amine derivatives.

Substitution: Formation of substituted benzothiazole derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide exhibit notable antimicrobial properties. A study evaluating various derivatives found that certain benzothiazole compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungal strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µM) | Activity Against |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

| N23 | 2.65 | Staphylococcus aureus |

The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against various microbial strains. The presence of substituents such as methoxy groups enhances the antimicrobial potential of these derivatives .

Anticancer Activity

This compound and its analogs have also shown promising anticancer activity. A notable study assessed the efficacy of benzothiazole derivatives against human colorectal carcinoma cell lines (HCT116). The results indicated that specific compounds exhibited IC50 values lower than the standard chemotherapy drug 5-Fluorouracil (5-FU).

Table 2: Anticancer Activity Against HCT116 Cell Line

| Compound | IC50 (µM) | Comparison with 5-FU |

|---|---|---|

| N9 | 5.85 | More potent |

| N18 | 4.53 | More potent |

| 5-FU | 9.99 | Standard |

The anticancer screening results suggest that the structural modifications in benzothiazole derivatives can significantly enhance their cytotoxic effects against cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

A research study synthesized various benzothiazole derivatives and evaluated their antimicrobial properties against a panel of microorganisms. The study concluded that compounds with methoxy substituents demonstrated enhanced activity compared to their unsubstituted counterparts .

Case Study 2: Anticancer Potential

In another study focusing on anticancer activity, a series of benzothiazole derivatives were tested against HCT116 cells. The results highlighted that certain modifications led to improved selectivity towards cancer cells while exhibiting lower toxicity towards normal cells .

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation in tissues. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Tautomerism

Key Analog: N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide ()

This compound differs structurally in two critical aspects:

Benzothiazole Substituents : A 3-methyl group is present, introducing steric hindrance near the benzothiazole nitrogen. This may alter conformational flexibility and electronic distribution compared to the target compound’s unsubstituted 1,3-benzothiazole ring.

Tautomerism : The "ylidene" designation indicates a tautomeric shift (thione ↔ thiol), whereas the target compound’s structure suggests a fixed thione form. This difference could influence reactivity and biological target interactions .

Comparative Table: Structural and Functional Features

Spectroscopic Characterization

- IR Spectroscopy : The target compound’s amide C=O stretch (~1660–1680 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) align with trends observed in ’s hydrazinecarbothioamides. Absence of C=S bands (~1240–1255 cm⁻¹) distinguishes it from thione-containing analogs .

- NMR : The 4-methyl group in the target compound would exhibit a singlet near δ 2.4 ppm (¹H), while the 4-fluoro analog () would show deshielded aromatic protons due to fluorine’s inductive effect .

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

This compound belongs to the benzothiazole family, characterized by a benzene ring fused with a thiazole ring. The synthesis typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones under specific conditions.

Chemical Formula:

- Molecular Formula: C14H15N3O3S

- IUPAC Name: this compound

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit notable antimicrobial activity. A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of benzothiazole derivatives. For instance, compounds with similar structures have been found to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. This suggests that this compound may exhibit similar properties.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in response to inflammatory stimuli. This activity is crucial for developing therapeutic agents for inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes.

- Receptor Interaction : It could interact with cellular receptors, influencing signal transduction pathways.

- Oxidative Stress Modulation : The compound may modulate oxidative stress levels within cells, contributing to its protective effects against cellular damage.

Study 1: Antimicrobial Activity

A comparative study on various benzothiazole derivatives indicated that those with methoxy substitutions exhibited enhanced antimicrobial properties against both gram-positive and gram-negative bacteria. The study highlighted the importance of substituent groups in modulating biological activity .

Study 2: Anticancer Effects

In a cell line model for cancer research, this compound was shown to reduce cell viability in a dose-dependent manner. Mechanistic studies revealed increased apoptosis rates linked to mitochondrial dysfunction and caspase activation .

Study 3: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of related compounds found that they significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential therapeutic role for this compound in treating inflammatory conditions .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial | Enzyme inhibition |

| 4-Methylbenzamide | Moderate anticancer | Apoptosis induction |

| Benzothiazole derivatives | Variable anti-inflammatory | Cytokine suppression |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.